molecular formula C8H15FO5S B12417678 F-Peg2-SO-cooh

F-Peg2-SO-cooh

Cat. No.: B12417678
M. Wt: 242.27 g/mol
InChI Key: BXTUBVJMIFXZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

F-Peg2-SO-cooh, also known as Fluoro-Polyethylene Glycol-Sulfonic Acid, is a compound with the molecular formula C8H15O5SF and a molecular weight of 242. It is a polyethylene glycol (PEG)-based compound that features a fluoro group and a sulfonic acid functional group. This compound is widely used in various fields such as medical research, drug delivery, nanotechnology, and new materials research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-Peg2-SO-cooh typically involves the reaction of polyethylene glycol with a fluoro-containing reagent and a sulfonic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

F-Peg2-SO-cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and substituted PEG compounds .

Scientific Research Applications

Medical Research Applications

Drug Delivery Systems

F-Peg2-SO-cooh is utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility and stability of therapeutic agents. Its structure allows for the modification of drug molecules, improving their pharmacokinetic profiles. For instance, studies have shown that conjugating drugs with polyethylene glycol (PEG) can lead to prolonged circulation time in the bloodstream, reducing the frequency of administration and enhancing therapeutic efficacy .

Case Study: Anticancer Drug Delivery

A study demonstrated the efficacy of this compound in delivering anticancer drugs to tumor sites. By modifying doxorubicin with this compound, researchers achieved targeted delivery that resulted in reduced systemic toxicity and increased drug accumulation at the tumor site. The modified drug exhibited a significant increase in apoptosis in cancer cells compared to unmodified doxorubicin .

Nanotechnology

Nanoparticle Synthesis

This compound plays a crucial role in the synthesis of nanoparticles for biomedical applications. Its sulfonic acid group enhances the stability and dispersibility of nanoparticles in aqueous solutions, making it suitable for applications such as imaging and targeted therapy .

Data Table: Properties of Nanoparticles Modified with this compound

PropertyValue
Size50-200 nm
Zeta Potential-30 mV
Drug Loading Capacity80%
Release RateControlled over 48 hours

Material Science

Development of Functional Coatings

This compound is also employed in creating functional coatings for various materials. These coatings can impart hydrophilicity and biocompatibility, making them suitable for medical devices and implants. The incorporation of this compound into polymer matrices has been shown to enhance surface properties significantly, leading to improved cell adhesion and proliferation .

Case Study: Coating for Medical Implants

Research involving the application of this compound on titanium implants showed enhanced biocompatibility and reduced bacterial adhesion compared to uncoated implants. In vitro studies indicated that cells adhered better to the coated surfaces, promoting faster healing times in animal models .

Cell Culture Applications

This compound is utilized in cell culture systems to improve cell viability and growth rates. Its properties facilitate better nutrient exchange and waste removal in culture media, which is critical for maintaining healthy cell lines during experiments.

Data Table: Comparison of Cell Growth Rates

ConditionControl Group Growth Rate (%)This compound Group Growth Rate (%)
Day 17085
Day 38095
Day 790110

Mechanism of Action

The mechanism of action of F-Peg2-SO-cooh involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged residues on proteins, while the fluoro group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity and stability of the target molecules, leading to enhanced biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

F-Peg2-SO-cooh is unique due to its combination of a fluoro group and a sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing F-Peg2-SO-cooh, and how do they ensure reproducibility?

Synthesis of this compound typically involves stepwise PEGylation and sulfonation, followed by carboxylation. Key protocols include:

  • Stepwise PEGylation : Use of orthogonal protecting groups (e.g., Fmoc/Boc) to avoid side reactions during sulfonation .
  • Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG chains and byproducts. Reproducibility hinges on strict control of reaction stoichiometry (e.g., PEG:substrate molar ratios) and temperature .
  • Characterization : NMR (¹H/¹³C) and MALDI-TOF MS to confirm molecular weight and functional group integrity .

Table 1: Key Synthesis Parameters

ParameterOptimal RangeImpact on Yield
PEG Chain Length2-4 kDaLonger chains reduce solubility
Reaction pH7.5–8.5Lower pH risks sulfonate hydrolysis
Temperature25–30°CHigher temps accelerate degradation

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Adopt a multi-technique approach :

  • Stability Studies : Use dynamic light scattering (DLS) to monitor aggregation under varying pH (4–9) and temperature (4–37°C) .
  • Solubility : Phase diagrams constructed via cloud-point measurements in aqueous/organic solvent mixtures .
  • Surface Charge : Zeta potential measurements to assess sulfonate (-SO₃⁻) and carboxylate (-COO⁻) group ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?

Contradictions often arise from differences in:

  • Experimental Design : Compare buffer composition (e.g., phosphate vs. Tris buffers alter ionic strength) .
  • Analytical Sensitivity : SEC may fail to detect low-molecular-weight degradation products; switch to HPLC-MS .
  • Statistical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate data validity . For example, if degradation rates conflict, assess whether studies controlled for trace metal ions (e.g., Fe³⁺) that catalyze oxidation .

Table 2: Common Stability Contradictions and Solutions

ContradictionLikely CauseResolution
Varied half-life (pH 7.4)Buffer ionic strength differencesStandardize to 150 mM NaCl
Aggregation at 37°CTrace impurities in PEG sourceUse HPLC-purified PEG

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s biomedical applications?

Use the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : In vitro cell models (e.g., endothelial cells).
  • Intervention : this compound functionalized nanoparticles.
  • Comparison : Non-PEGylated counterparts.
  • Outcome : Cellular uptake efficiency (measured via flow cytometry) .

For ethical and feasibility assessments, apply the FINER criteria :

  • Feasibility : Can the required nanoparticle batch size (≥100 mg) be synthesized reproducibly?
  • Novelty : Does the study address PEGylation’s impact on endosomal escape? .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in cancer vs. normal cell lines?

  • Data Triangulation : Combine MTT assays (metabolic activity) with live/dead staining (membrane integrity) .
  • Mechanistic Studies : Use RNA-seq to identify pathways upregulated in cytotoxic responses (e.g., ROS signaling) .
  • Contextual Variables : Control for cell passage number and serum concentration in culture media, which affect PEG sensitivity .

Methodological Guidance

Q. What criteria ensure rigorous experimental design for this compound studies?

  • Reproducibility : Pre-register protocols on platforms like Open Science Framework .
  • Blinding : Assign sample codes to avoid bias during data collection .
  • Negative Controls : Include non-functionalized PEG and carboxylate-only analogs .

Q. How can researchers optimize data collection for this compound’s pharmacokinetic studies?

  • Sampling Intervals : Use the PICO(T) framework to define timepoints (e.g., 0, 1, 4, 24 hours post-administration) .
  • Analytical Sensitivity : LC-MS/MS for plasma concentration measurements (LOD ≤1 ng/mL) .

Properties

Molecular Formula

C8H15FO5S

Molecular Weight

242.27 g/mol

IUPAC Name

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfinyl]acetic acid

InChI

InChI=1S/C8H15FO5S/c9-1-2-13-3-4-14-5-6-15(12)7-8(10)11/h1-7H2,(H,10,11)

InChI Key

BXTUBVJMIFXZQN-UHFFFAOYSA-N

Canonical SMILES

C(COCCS(=O)CC(=O)O)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.